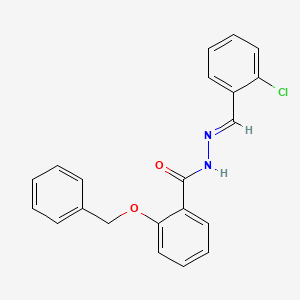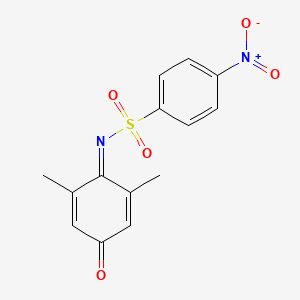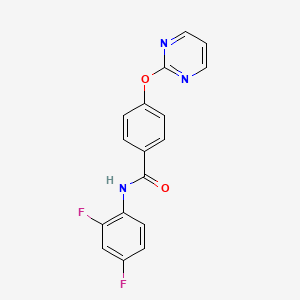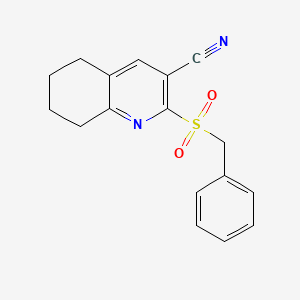
2-(benzyloxy)-N'-(2-chlorobenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzohydrazide derivatives involves the condensation of appropriate hydrazides with aldehydes or ketones. A specific method for the synthesis of 2-(benzyloxy)-N'-(2-chlorobenzylidene)benzohydrazide is not detailed in the provided articles; however, similar compounds have been synthesized through reactions involving corresponding benzaldehydes and hydrazides under reflux conditions in ethanol or other solvents, suggesting a general approach that could be applied to this compound as well (Lund, 1983).
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives is characterized by X-ray diffraction, revealing that these compounds often crystallize in various space groups with different unit cell dimensions. The molecular structures are stabilized by hydrogen bonds and weak π···π stacking interactions. For example, compounds closely related to 2-(benzyloxy)-N'-(2-chlorobenzylidene)benzohydrazide have been found to crystallize in monoclinic and orthorhombic space groups, indicating a diverse range of molecular arrangements (Zhou & Ma, 2012).
Chemical Reactions and Properties
Benzohydrazide derivatives undergo various chemical reactions, including nucleophilic substitutions and condensation reactions. Their reactivity is influenced by the presence of substituents on the benzene rings, which can affect the electronic properties of the molecule and its reactivity towards different reagents. Arylidene benzohydrazides, for instance, are reduced electrochemically in moderate acid solution to benzamide and benzylamines, showcasing their versatility in chemical transformations (Lund, 1983).
Physical Properties Analysis
The physical properties of benzohydrazide derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in material science and chemistry. These properties are determined by the molecular structure and the nature of substituents attached to the benzohydrazide core. The crystal structures and antimicrobial activities of related compounds provide insight into their physical characteristics and potential as antimicrobial materials (Han, 2013).
Applications De Recherche Scientifique
Synthesis and Structural Characterization The compound 2-(benzyloxy)-N'-(2-chlorobenzylidene)benzohydrazide, like other benzohydrazide derivatives, has been extensively studied for its synthesis and structural characterization. These compounds are synthesized through the reaction of various aldehydes with substituted benzohydrazides, and their structures are typically confirmed using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography (Zhou & Ma, 2012). These methods provide detailed insights into the molecular framework and electronic structure of the compounds, which are crucial for understanding their reactivity and potential applications.
Antimicrobial Activities Benzohydrazide derivatives, including 2-(benzyloxy)-N'-(2-chlorobenzylidene)benzohydrazide, have demonstrated significant antimicrobial activities. These compounds have been tested against a range of bacterial and fungal pathogens, showing promising results as potential antimicrobial agents. For instance, studies have shown that modifications to the benzohydrazide structure can lead to compounds with enhanced antimicrobial efficacy, possibly due to the presence of electron-withdrawing groups like chloro and nitro groups that improve interaction with microbial targets (Han et al., 2013).
Catalytic and Biological Activities Benzohydrazide derivatives are also explored for their catalytic properties and biological activities beyond antimicrobial effects. These include potential anticancer activities, where some derivatives have shown the ability to inhibit the growth of cancer cells in vitro. Additionally, the compounds are studied for their ability to interact with biological molecules, such as DNA, and enzymes, which could make them useful as tools in molecular biology or as therapeutic agents (El‐Gammal et al., 2021).
Material Science Applications In the field of material science, benzohydrazide derivatives have been utilized in the synthesis of covalent organic frameworks (COFs) and other novel materials. These applications exploit the ability of benzohydrazides to form stable linkages and structured networks, which can be tailored for specific functionalities, such as catalysis, gas storage, or separation processes (Uribe-Romo et al., 2011).
Propriétés
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-19-12-6-4-10-17(19)14-23-24-21(25)18-11-5-7-13-20(18)26-15-16-8-2-1-3-9-16/h1-14H,15H2,(H,24,25)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLCPBBBFXYGJZ-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N/N=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-N'-[(E)-(2-chlorophenyl)methylidene]benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)
![N'-(2-furylmethylene)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5506171.png)
![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)
![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)

![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)



![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)
